molecular formula C18H19FN2OS2 B6491557 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326840-09-8

2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6491557
CAS No.: 1326840-09-8
M. Wt: 362.5 g/mol
InChI Key: YBZJDELSZMRXRI-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thienopyrimidine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the thienopyrimidine core or the fluorophenyl group, potentially altering the electronic properties of the compound.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, thienopyrimidine derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes them valuable in the study of cellular processes and disease mechanisms.

Medicine

In medicine, compounds like 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-one: Lacks the fluorophenyl and sulfanyl groups, resulting in different biological activities.

    2-{[(2-chlorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and biological properties.

    3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Lacks both the fluorophenyl and sulfanyl groups, serving as a simpler analog.

Uniqueness

The presence of the fluorophenyl group in 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The sulfanyl group adds another layer of chemical reactivity, allowing for diverse modifications and functionalizations.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS2/c1-2-3-6-10-21-17(22)16-15(9-11-23-16)20-18(21)24-12-13-7-4-5-8-14(13)19/h4-5,7-9,11H,2-3,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZJDELSZMRXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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